N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced onto the thiophene ring through nitration and alkylation reactions.
Coupling with Benzamide: The final step involves coupling the substituted thiophene ring with a benzamide derivative under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano and dimethyl groups on the thiophene ring may play a crucial role in binding to target proteins or enzymes, modulating their activity. The benzamide moiety can interact with various receptors or transporters, influencing cellular processes.
Comparison with Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide
Uniqueness: N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide is unique due to the presence of both cyano and dimethoxy groups, which confer distinct chemical properties and reactivity. This compound’s specific substitution pattern on the thiophene and benzamide rings differentiates it from other similar compounds, making it valuable for targeted research applications.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9-10(2)22-16(12(9)8-17)18-15(19)11-6-5-7-13(20-3)14(11)21-4/h5-7H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQJTAMSILJUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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